molecular formula C21H19FO3 B3972410 3-[(3-fluorobenzyl)oxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

3-[(3-fluorobenzyl)oxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No. B3972410
M. Wt: 338.4 g/mol
InChI Key: DILFNWMWIYWQNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-fluorobenzyl)oxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, also known as FLB-457, is a chemical compound that is commonly used in scientific research. This compound has been found to have various biochemical and physiological effects, making it a valuable tool for studying different biological processes.

Mechanism of Action

3-[(3-fluorobenzyl)oxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one exerts its effects by binding to the dopamine D2 receptor and blocking its activity. This results in a decrease in dopamine signaling, which can have various effects on different biological processes. This compound has also been found to bind to other receptors such as the serotonin 5-HT2A receptor and the sigma-1 receptor, although the exact mechanism of action for these interactions is not fully understood.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound can modulate the release of dopamine in different brain regions, which can affect various behaviors such as locomotion and reward seeking. This compound has also been found to have effects on other neurotransmitter systems such as the serotonin and glutamate systems.

Advantages and Limitations for Lab Experiments

3-[(3-fluorobenzyl)oxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has several advantages as a research tool. It is a potent and selective antagonist of the dopamine D2 receptor, making it an ideal tool for studying the function of this receptor. This compound has also been found to have effects on other receptors, making it a versatile tool for studying different biological processes. However, this compound has some limitations as well. It has a relatively short half-life, which can limit its usefulness in certain experiments. Additionally, this compound can have off-target effects on other receptors, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research involving 3-[(3-fluorobenzyl)oxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one. One area of interest is the role of this compound in different neurological and psychiatric disorders such as schizophrenia and Parkinson's disease. Another area of interest is the development of new compounds based on this compound that have improved pharmacological properties. Additionally, this compound can be used as a tool for studying different biological processes such as reward seeking and addiction.

Scientific Research Applications

3-[(3-fluorobenzyl)oxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has been extensively used in scientific research to study the function of different neurotransmitter receptors. This compound is a potent antagonist of the dopamine D2 receptor, which is involved in various neurological and psychiatric disorders such as schizophrenia and Parkinson's disease. This compound has also been used to study the function of other receptors such as the serotonin 5-HT2A receptor and the sigma-1 receptor.

properties

IUPAC Name

3-[(3-fluorophenyl)methoxy]-4-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FO3/c1-13-19(24-12-14-5-4-6-15(22)11-14)10-9-17-16-7-2-3-8-18(16)21(23)25-20(13)17/h4-6,9-11H,2-3,7-8,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DILFNWMWIYWQNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OCC4=CC(=CC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(3-fluorobenzyl)oxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Reactant of Route 2
Reactant of Route 2
3-[(3-fluorobenzyl)oxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Reactant of Route 3
Reactant of Route 3
3-[(3-fluorobenzyl)oxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Reactant of Route 4
Reactant of Route 4
3-[(3-fluorobenzyl)oxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Reactant of Route 5
Reactant of Route 5
3-[(3-fluorobenzyl)oxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Reactant of Route 6
3-[(3-fluorobenzyl)oxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

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